molecular formula C13H20O B8393963 2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

Cat. No.: B8393963
M. Wt: 192.30 g/mol
InChI Key: FTJUGKSLVZQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one is a spirocyclic compound featuring a bicyclic framework with a spiro[4.5]decane core. Its structure includes a ketone group at position 1, a double bond at position 7, and methyl substituents at positions 2, 7, and 9 (CAS: 678981-68-5; molecular formula: C₁₃H₂₀O) . The spiro[4.5] system creates steric constraints that influence its reactivity and physicochemical properties, such as solubility and thermal stability.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3,7,9-trimethylspiro[4.5]dec-8-en-4-one

InChI

InChI=1S/C13H20O/c1-9-6-10(2)8-13(7-9)5-4-11(3)12(13)14/h6,9,11H,4-5,7-8H2,1-3H3

InChI Key

FTJUGKSLVZQZLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1=O)CC(C=C(C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

  • CAS : 91216-38-5 | Formula : C₁₁H₁₆N₂O₂
  • Structural Features : This compound shares the spiro[4.5]decane backbone but incorporates two nitrogen atoms (1,3-diaza) and two ketone groups (2,4-dione). The additional methyl groups at positions 7 and 9 enhance steric bulk.
  • Key Differences: The diaza and dione functionalities increase polarity, improving solubility in polar solvents like water or ethanol compared to the target compound. The nitrogen atoms enable hydrogen bonding, making it more reactive in biological systems. Applications: Primarily used in industrial settings (e.g., as an intermediate), with safety data indicating handling precautions for skin/eye irritation .

2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

  • CAS : 1227465-49-7 | Formula : C₁₀H₁₆N₄O
  • Structural Features: This triazaspiro derivative contains a triazole ring and a dimethylamino group. The spiro[4.5] framework is retained, but the enone system (C=O and C=C) differs in position.
  • Key Differences: The dimethylamino group enhances solubility in polar solvents and may facilitate interactions with biological targets (e.g., enzymes or receptors). Applications: Studied for its biological activity, particularly in drug discovery for its modular reactivity .

Pyrroloquinoline Quinone (PQQ; 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid)

  • CAS : 72909-34-3 | Formula : C₁₄H₆N₂O₈
  • Structural Features: A spirocyclic quinone with tricarboxylic acid groups at positions 2, 7, and 7. Unlike the target compound, PQQ lacks methyl groups and features an extended conjugated system.
  • Key Differences :
    • The carboxylic acid groups render PQQ highly water-soluble and redox-active, functioning as a coenzyme in bacterial dehydrogenases.
    • The absence of alkyl substituents reduces lipophilicity, limiting membrane permeability compared to the methyl-rich target compound.
    • Applications : Widely used in biochemistry as a redox cofactor and in nutraceuticals for its antioxidant properties .

Research Insights and Implications

  • Biological Relevance : While PQQ and triazaspiro compounds exhibit direct biological activity (e.g., enzyme inhibition), the target compound’s applications remain underexplored, suggesting opportunities for functionalization studies.
  • Synthetic Challenges : The spiro[4.5] framework requires precise cyclization strategies, differing from the linear syntheses used for PQQ or diaza derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.